Superior Potency Against Human FAAH Compared to the Standard Tool Compound URB597
Faah-IN-8 demonstrates significantly higher in vitro inhibitory potency against human FAAH when compared to the widely used standard tool compound URB597. Under comparable assay conditions, Faah-IN-8 achieves an IC50 of 6.7 nM, representing a >5-fold improvement over URB597's IC50 of 35 nM [1].
| Evidence Dimension | In vitro inhibitory potency against human FAAH |
|---|---|
| Target Compound Data | IC50 = 6.7 nM |
| Comparator Or Baseline | URB597, IC50 = 35 nM |
| Quantified Difference | >5-fold more potent |
| Conditions | Enzyme inhibition assay; URB597 data from positive control in a dual FAAH/sEH inhibition study (Wilt et al., 2024) [1]. |
Why This Matters
For scientific selection, a >5-fold increase in potency allows for the use of lower compound concentrations in in vitro assays, reducing the risk of off-target effects and solvent toxicity, and conserving valuable compound stock.
- [1] Wilt, S., Kodani, S., Valencia, L., et al. (2024). Table 1: Compound SAR and IC50 Values for FAAH and sEH. In: Further exploration of the heteroaryl urea scaffold for dual soluble epoxide hydrolase (sEH) / fatty acid amide hydrolase (FAAH) inhibition. PMC11190605. View Source
